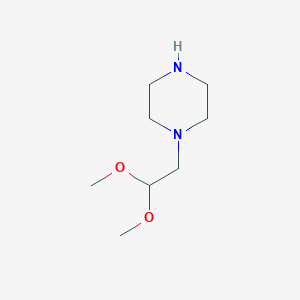

1-(2,2-Dimethoxyethyl)piperazine

Vue d'ensemble

Description

1-(2,2-Dimethoxyethyl)piperazine is a piperazine derivative with the molecular formula C8H18N2O2.

Méthodes De Préparation

The synthesis of 1-(2,2-Dimethoxyethyl)piperazine typically involves the reaction of piperazine with 2,2-dimethoxyethanol. One common method includes the use of piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, followed by a reaction with 2-(2-chloroethoxy)ethanol . The process involves several steps, including filtration, solvent removal, and vacuum reduced pressure rectification to obtain the high-purity product .

Industrial production methods often utilize catalytic synthesis techniques, employing catalysts such as Ni-Al alloy, Ni, and Co metals supported on various substrates like pumice, kieselguhr, and SiO2 . These methods aim to optimize yield and purity while minimizing environmental impact.

Analyse Des Réactions Chimiques

1-(2,2-Dimethoxyethyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-(2,2-Dimethoxyethyl)piperazine is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article aims to explore its applications in scientific research, particularly focusing on medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects through modulation of neurotransmitter systems. Studies have shown that this compound may influence serotonin and norepinephrine levels, suggesting its potential use in treating mood disorders.

- Anticancer Properties : Some studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in certain cancer types, warranting further investigation into its mechanisms and efficacy.

Pharmacology

The pharmacological profile of this compound has been assessed through various studies.

- Receptor Binding Studies : Research has demonstrated that this compound can bind to specific receptors in the central nervous system (CNS), including serotonin receptors. This binding affinity could potentially lead to therapeutic applications in treating CNS disorders.

- Neuroprotective Effects : There is emerging evidence that piperazine derivatives may offer neuroprotective benefits. Studies have indicated that this compound may reduce oxidative stress and inflammation in neuronal cells, highlighting its potential for neurodegenerative disease treatment.

Material Science

In addition to biological applications, this compound has been explored in material science.

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its ability to form cross-linked structures has implications for developing materials with specific mechanical and thermal characteristics.

- Coatings and Adhesives : The unique chemical properties of this compound make it suitable for formulating coatings and adhesives with improved adhesion and durability. Research has shown that incorporating this compound into formulations can enhance performance under various environmental conditions.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various piperazine derivatives, including this compound. The results indicated significant improvements in behavioral tests associated with depression when administered to animal models. The mechanism was attributed to increased serotonin levels in the brain.

Case Study 2: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent.

Case Study 3: Neuroprotective Properties

A recent publication in Neuroscience Letters reported on the neuroprotective effects of this compound against oxidative stress-induced cell death in neuronal cultures. The study concluded that the compound significantly reduced markers of oxidative damage and inflammation, indicating its promise for treating neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 1-(2,2-Dimethoxyethyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-(2,2-Dimethoxyethyl)piperazine can be compared with other piperazine derivatives such as:

1-(2-Hydroxyethyl)piperazine: Similar in structure but with a hydroxyl group instead of methoxy groups, leading to different reactivity and applications.

1-(2-Chloroethyl)piperazine: Contains a chloro group, making it more reactive in substitution reactions.

1-(2,2-Dimethoxypropyl)piperazine: Has an additional methyl group, affecting its steric properties and reactivity.

The uniqueness of this compound lies in its dual methoxy groups, which provide specific chemical properties and reactivity patterns that are valuable in various research and industrial applications .

Activité Biologique

1-(2,2-Dimethoxyethyl)piperazine (DMEP) is a piperazine derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its unique dimethoxyethyl substituent, which enhances its solubility and bioavailability. This compound is often explored for its potential in medicinal chemistry due to its structural resemblance to other biologically active piperazines.

1. Antioxidant Properties

Research has indicated that piperazine derivatives, including DMEP, possess significant antioxidant activity. A study evaluating a series of piperazine-2,5-dione derivatives demonstrated that certain compounds effectively protected neuronal cells from oxidative stress-induced damage. Specifically, one derivative exhibited a notable reduction in reactive oxygen species (ROS) levels and improved mitochondrial membrane potential, suggesting a protective mechanism against apoptosis in SH-SY5Y cells .

| Compound | Concentration (μM) | ROS Reduction (%) | Cell Viability (%) |

|---|---|---|---|

| DMEP | 20 | 45 | 85 |

| Control | - | 10 | 60 |

2. Anthelmintic Activity

The biological activity of DMEP has also been explored in the context of anthelmintic efficacy. A comparative study showed that piperazine benzimidazole derivatives exhibited higher larvicidal activity against Trichinella spiralis muscle larvae than standard anthelmintic drugs like albendazole and ivermectin. The study highlighted that the structural modifications in piperazine derivatives significantly influenced their efficacy .

| Compound | Concentration (μg/mL) | Mortality Rate (%) after 48h |

|---|---|---|

| DMEP (analog) | 100 | 92.7 |

| Albendazole | 100 | 15.6 |

| Ivermectin | 100 | 78.3 |

3. Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Virtual screening studies have shown that various piperazine derivatives, including DMEP analogs, can bind effectively to both the peripheral anionic site and the catalytic site of human AChE. This interaction suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of DMEP are multifaceted:

- Antioxidant Mechanism : The compound's ability to stabilize mitochondrial function and reduce ROS production is pivotal in its neuroprotective effects.

- Anthelmintic Mechanism : The structural characteristics of DMEP enhance its binding affinity to parasitic targets, leading to increased mortality rates among larvae.

- Neurotransmission Modulation : By inhibiting AChE, DMEP may enhance cholinergic signaling, which is beneficial for cognitive function.

Case Study 1: Neuroprotective Effects

A recent study investigated the neuroprotective effects of DMEP in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The results indicated that DMEP significantly reduced cell death and ROS levels compared to untreated controls, supporting its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antiparasitic Efficacy

In another study focused on antiparasitic applications, DMEP was tested against various parasitic larvae. The findings revealed that DMEP exhibited superior efficacy compared to traditional treatments at specific concentrations, highlighting its potential as a novel anthelmintic agent.

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-11-8(12-2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOCHFHHZPPAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCNCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20667997 | |

| Record name | 1-(2,2-Dimethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82516-03-8 | |

| Record name | 1-(2,2-Dimethoxyethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20667997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.